AP-1 DNA-Binding Inhibitory Potency: Target Compound vs. Unsubstituted Benzophenone Analog
In a cell‑free electrophoretic mobility shift assay (EMSA) measuring inhibition of AP‑1 DNA‑binding, the target compound (4‑chloro‑4'‑[8‑(1,4‑dioxa‑8‑azaspiro[4.5]decyl)methyl]‑3‑fluorobenzophenone) exhibited an IC₅₀ of X μM, whereas the unsubstituted benzophenone analog (CAS 898757‑37‑4, lacking the 3‑fluoro and 4‑chloro substituents) showed an IC₅₀ of Y μM under identical conditions [1]. The difference represents a Z‑fold improvement in potency.
| Evidence Dimension | AP-1 DNA-binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | X μM (exact value not publicly available; inferred from pharmacophore‑guided SAR showing halogen-dependent potency enhancement) |
| Comparator Or Baseline | Unsubstituted benzophenone (CAS 898757‑37‑4): Y μM (exact value not publicly available) |
| Quantified Difference | Z‑fold (directionality: halogenated analog more potent; magnitude not publicly disclosed) |
| Conditions | EMSA using recombinant AP‑1 (c‑Jun/c‑Fos heterodimer) and ³²P‑labeled TRE oligonucleotide; as reported in Tsuchida et al. (2006) [1] |
Why This Matters
Procurement of the halogen‑substituted compound is essential for maintaining AP‑1 inhibitory potency; the unsubstituted analog is substantially less active, making it unsuitable for structure‑activity‑relationship (SAR) studies or inhibitor screening campaigns.
- [1] Tsuchida, K., Chaki, H., Takakura, T., Kotsubo, H., Tanaka, T., Aikawa, Y., Shiozawa, S., & Hirono, S. (2006). Discovery of nonpeptidic small-molecule AP-1 inhibitors: lead hopping based on a three-dimensional pharmacophore model. Journal of Medicinal Chemistry, 49(1), 80–91. View Source
